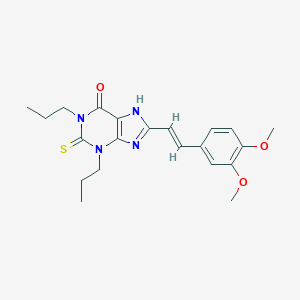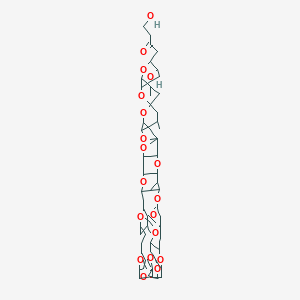
isohomohalichondrin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohomohalichondrin B is a natural product that has been found to have significant anti-tumor activity. It is a member of the halichondrin family of compounds, which are isolated from the marine sponge Halichondria okadai. Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of isohomohalichondrin B is not fully understood, but it is thought to involve the disruption of microtubule formation. Microtubules are an essential component of the cell cytoskeleton, and their disruption can lead to cell death. Isohomohalichondrin B has been shown to bind to the colchicine binding site of tubulin, which prevents microtubule formation and leads to cell death.
Biochemische Und Physiologische Effekte
Isohomohalichondrin B has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for growth. Isohomohalichondrin B has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of isohomohalichondrin B is its potent anti-tumor activity. It has been shown to be effective against a variety of cancer cell lines, including those that are multi-drug resistant. Another advantage is its ability to inhibit angiogenesis, which is a promising target for cancer therapy.
One limitation of isohomohalichondrin B is its complexity, which makes its synthesis challenging. Another limitation is its potential toxicity, which must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on isohomohalichondrin B. One direction is the development of analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another direction is the investigation of its potential as a combination therapy with other chemotherapeutic agents. Finally, the use of isohomohalichondrin B as a tool for studying microtubule dynamics and cell division could lead to new insights into the mechanisms of cancer cell growth and division.
Synthesemethoden
Isohomohalichondrin B is a complex molecule, and its synthesis presents a significant challenge. Several synthetic routes have been developed, but the most successful method involves the use of a chiral auxiliary to control the stereochemistry of the final product. This method has been used to produce sufficient quantities of the compound for use in research.
Wissenschaftliche Forschungsanwendungen
Isohomohalichondrin B has been the subject of extensive research due to its potential as a chemotherapeutic agent. It has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and ovarian cancers. In addition, it has been shown to be effective against multi-drug resistant cancer cells.
Eigenschaften
CAS-Nummer |
157078-48-3 |
|---|---|
Produktname |
isohomohalichondrin B |
Molekularformel |
C61H86O19 |
Molekulargewicht |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3 |
InChI-Schlüssel |
WVWWZNXKZNACRW-UHFFFAOYSA-N |
SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyme |
IHB cpd isohomohalichondrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



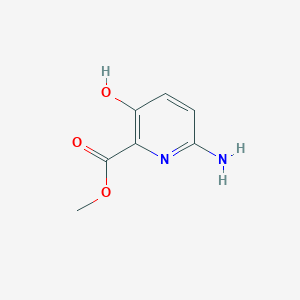
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

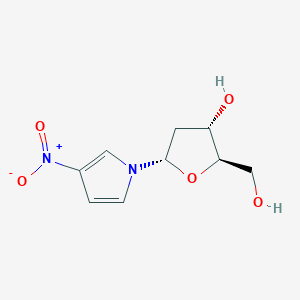
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
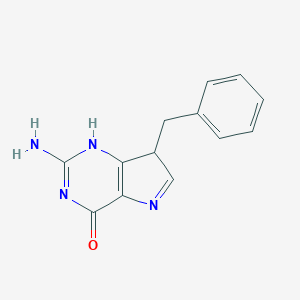
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
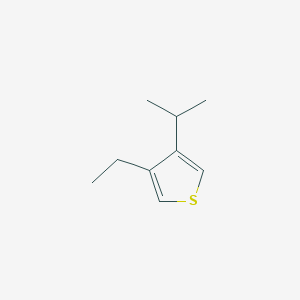
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)
